

DIQ3: A Technical Guide to Synthesis, Characterization, and Anti-Cancer Activity

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Compound of Interest

Compound Name: *DIQ3*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, chemical characterization, and biological activity of the novel anti-cancer compound, 2-(5-Imino-5H-isoquinolones[3,4-b]quinoxalin-7-ylmethyl)-benzonitrile (**DIQ3**). **DIQ3** has demonstrated significant potential in targeting colon cancer cells, particularly cancer stem cells (CSCs), by modulating key oncogenic signaling pathways. This document details the experimental protocols for its synthesis and biological evaluation, presents quantitative data in a structured format, and visualizes complex pathways and workflows for enhanced comprehension.

Chemical Synthesis of DIQ3

The synthesis of **DIQ3** is a four-step process, commencing from the reaction of o-phenylenediamine and o-cyanobenzaldehyde. The intermediates are isolated and characterized at each stage.

Synthesis Workflow



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Caption: Four-step synthesis of **DIQ3** from o-phenylenediamine and o-cyanobenzaldehyde.

Experimental Protocol: Synthesis of DIQ3

Step 1: Synthesis of (E)-2-(((2-Aminophenyl)imino)methyl)benzonitrile (Intermediate 3a)

- o-Phenylenediamine (3.05 g, 28.2 mmol) and o-cyanobenzaldehyde (4.55 g, 34.7 mmol) are dissolved in ethanol (11 mL).
- The reaction mixture is stirred at room temperature for 45 minutes.
- The resulting precipitate is cooled in an ice bath.
- The crystals are collected by suction filtration and washed with cold ethanol to yield orange crystals of Intermediate 3a.

Step 2: Synthesis of Intermediate 4a

- Detailed protocol for this step is not fully available in the provided search results.

Step 3: Synthesis of Intermediate 5a

- Intermediate 4a (1 equivalent) is treated with 2-cyanobenzaldehyde (1.2 equivalents) in dimethyl sulfoxide (DMSO).
- A few drops of acetic acid are added, and the reaction is stirred at room temperature.

Step 4: Synthesis of **DIQ3**

- Intermediate 5a (0.065 g, 0.20 mmol) is partially dissolved in acetonitrile (5 mL).
- An excess of potassium cyanide (KCN), previously dissolved in a minimal amount of water, is added to the solution.
- The reaction is heated to 60-65 °C and left for 24 hours.
- The precipitated product is collected by suction filtration and washed with cold methanol to yield orange crystals of **DIQ3**.

Chemical Characterization

The synthesized **DIQ3** and its intermediates are characterized using various analytical techniques to confirm their structure and purity.

Physicochemical and Spectroscopic Data

Compound/Intermediate	Property	Value
Intermediate 3a	Melting Point	99–103 °C
DIQ3	Decomposition Temperature	212–215 °C
DIQ3	¹³ C NMR (126 MHz, DMSO-d ₆), δ (ppm)	45.27, 110.20, 110.91, 111.12, 117.02, 117.16, 117.96, 119.32, 128.27, 128.43, 129.83, 131.07, 131.64, 133.50, 133.84, 133.94, 134.63, 135.00, 138.51, 144.09, 144.33, 152.93
DIQ3	FTIR (cm ⁻¹)	Specific wavenumbers not available in search results.

Biological Activity and Characterization

DIQ3 exhibits potent anti-cancer activity against human colon cancer cell lines, notably HCT116 and HT29. Its efficacy is attributed to the inhibition of cell viability, induction of apoptosis, and targeting of cancer stem cells.

Quantitative Biological Data

Assay	Cell Line	Parameter	Result
MTT Assay	HCT116, HT29	IC ₅₀	~4 µM
MTT Assay	HCT116, HT29	Cell Viability Inhibition (4 µM, 24h)	>30%
MTT Assay	HCT116, HT29	Cell Viability Inhibition (4 µM, 48h & 72h)	>50%
Colony Sphere Formation Assay	HCT116	Sphere Forming Unit (SFU) Inhibition	Significant inhibition at 0.1 µM
Cell Cycle Analysis (72h)	HCT116	G1 Phase Arrest	Increase from 45.6% to 60.2%
Cell Cycle Analysis (72h)	HCT116	Sub-G1 Population (Apoptosis)	3.5-fold increase
Cell Cycle Analysis (72h)	HT29	Sub-G1 Population (Apoptosis)	5.0-fold increase

Experimental Protocols: Biological Assays

MTT Cell Viability Assay

- Seed HCT116 or HT29 cells in 96-well plates at a density of 1×10^4 cells/well and incubate overnight.
- Treat the cells with various concentrations of **DIQ3** (e.g., 1, 4, and 10 µM) for 24, 48, and 72 hours.
- Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate.
- Solubilize the formazan crystals with DMSO.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.

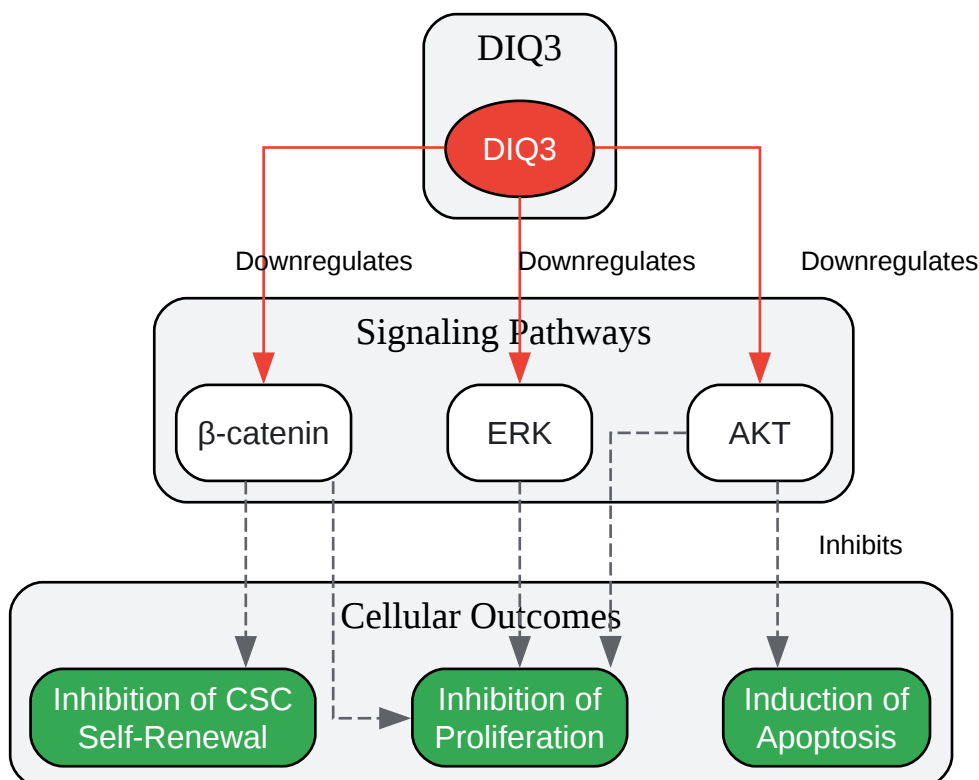
Colonsphere Formation Assay

- Culture HCT116 cells as single cells in Matrigel in a serum-free medium.
- Treat the cells with different concentrations of **DIQ3** (e.g., 0.01, 0.1, 1 μ M).
- Replenish the medium with fresh **DIQ3** every two days for 11 days.
- Count the number of colonspheres formed under an inverted light microscope.

Mechanism of Action: Signaling Pathway Modulation

DIQ3 exerts its anti-cancer effects by targeting and downregulating key oncogenic signaling pathways, including the β -catenin, AKT, and ERK pathways. This leads to the inhibition of cell proliferation and survival.

DIQ3 Signaling Pathway Inhibition



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Caption: **DIQ3** downregulates β -catenin, AKT, and ERK pathways, leading to anti-cancer effects.

Experimental Protocol: Western Blot Analysis

- Treat HCT116 or HT29 cells with the IC₅₀ concentration of **DIQ3** for a specified time (e.g., 72 hours).
- Lyse the cells to extract total proteins.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Probe the membrane with primary antibodies specific for β -catenin, p-ERK, ERK, p-AKT, and AKT.
- Incubate with a corresponding secondary antibody.
- Detect the protein bands using an enhanced chemiluminescence (ECL) system to analyze the changes in protein expression and phosphorylation levels.[1]

Conclusion

DIQ3 is a promising heterocyclic compound with potent and selective anti-cancer activity against colon cancer cells.[2] Its multi-faceted mechanism of action, involving the induction of apoptosis and the inhibition of key survival pathways, particularly in cancer stem cells, makes it a strong candidate for further pre-clinical and clinical investigation.[3] This guide provides a comprehensive foundation for researchers and drug development professionals interested in exploring the therapeutic potential of **DIQ3** and its analogs.

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